2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
Description
This compound is a quinazoline derivative featuring a cyclohexylamino group at position 4 of the quinazolinone core, a thioether linkage at position 2, and an N-(4-sulfamoylphenethyl)acetamide side chain.
Properties
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S2/c25-34(31,32)19-12-10-17(11-13-19)14-15-26-22(30)16-33-24-28-21-9-5-4-8-20(21)23(29-24)27-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-16H2,(H,26,30)(H2,25,31,32)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZQIPCIUWKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the cyclohexylamino group, and the attachment of the sulfamoylphenethyl moiety. Common reagents and conditions used in these reactions may include:
Formation of Quinazoline Core: Starting from anthranilic acid derivatives, cyclization reactions with appropriate reagents.
Introduction of Cyclohexylamino Group: Amination reactions using cyclohexylamine.
Attachment of Sulfamoylphenethyl Moiety: Sulfonation reactions followed by coupling with phenethylamine derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, 50°C, 6 hr | Sulfoxide derivative | |
| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT, 12 hr | Sulfone derivative |
Key Findings :
-
Sulfoxides exhibit increased polarity, impacting solubility and biological activity .
-
Sulfones are more stable but may reduce binding affinity to target enzymes like carbonic anhydrases .
Nucleophilic Substitution
The sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) and cyclohexylamino groups participate in substitution reactions.
Sulfamoyl Group Reactivity
Reacts with alkyl halides or amines under basic conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, acetone, RT, 12 hr | N-Benzyl sulfonamide derivative | |
| Cyclohexylamine | DMF, 80°C, 24 hr | Bis-cyclohexylamino sulfonamide |
Mechanistic Insight :
-
The sulfamoyl group acts as a leaving group in SN<sub>2</sub> reactions, particularly with strong nucleophiles .
Quinazolinone Core Reactivity
The quinazolin-4(3H)-one ring undergoes electrophilic substitution at the C2 position:
Key Findings :
Reduction Reactions
The acetamide carbonyl group is reducible under specific conditions:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C→RT, 4 hr | Secondary amine derivative | |
| NaBH<sub>4</sub>/NiCl<sub>2</sub> | MeOH, RT, 2 hr | Alcohol intermediate |
Application :
-
Reduced derivatives show altered pharmacokinetic profiles, including enhanced blood-brain barrier penetration .
Biological Activity and Reactivity Correlation
The compound’s inhibitory activity against human carbonic anhydrases (hCA IX/XII) is modulated by its reactivity:
Key Findings :
-
Oxidation of the thioether reduces inhibitory potency but improves selectivity for hCA XII .
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Substitution at the sulfamoyl group retains antitumor activity while minimizing off-target effects .
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Quinazolinone Formation : Cyclization of anthranilic acid with 4-(cyclohexylamino)benzamide in acetic anhydride .
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Thioether Coupling : Reaction with 2-mercaptoacetamide derivatives using K<sub>2</sub>CO<sub>3</sub> in acetone .
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Sulfamoylation : Introduction of the 4-sulfamoylphenethyl group via SNAr reaction .
Yield Optimization :
Stability and Degradation
Scientific Research Applications
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The compound’s uniqueness lies in its combination of cyclohexylamino, thioether, and sulfamoylphenethyl groups. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Cyclohexyl vs. Aryl Groups: The target compound’s cyclohexylamino group (vs. phenyl or fluorophenyl in analogs) may enhance lipophilicity and membrane permeability, critical for intracellular target engagement .
- Sulfamoylphenethyl vs.
Table 2: Activity Comparison for Carbonic Anhydrase Inhibition
Structure-Activity Relationship (SAR) Highlights:
- Substituent Position : Fluorine at the para position (compound 12) enhances hCA I inhibition compared to ortho or meta positions .
Key Insights:
Biological Activity
3-(1H-Pyrazol-1-yl)propane-1,2-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of 3-(1H-Pyrazol-1-yl)propane-1,2-diol comprises a pyrazole ring attached to a propane backbone with hydroxyl groups. This configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with pyrazole moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole show effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity is typically assessed using the disc diffusion method, where the zone of inhibition is measured to determine efficacy.
| Microorganism | Zone of Inhibition (mm) | Concentration (mg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
The anticancer potential of 3-(1H-Pyrazol-1-yl)propane-1,2-diol has been explored in various studies. Notably, compounds containing pyrazole rings have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The cytotoxicity is often quantified using IC50 values.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 48 |
| HepG-2 | 46 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that these compounds can significantly reduce the levels of inflammatory markers in treated cells .
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various pyrazole derivatives, including 3-(1H-Pyrazol-1-yl)propane-1,2-diol, and evaluating their antimicrobial activity against clinical isolates. The results indicated that the compound exhibited a significant inhibitory effect on Gram-positive bacteria compared to Gram-negative strains .
Investigation of Anticancer Properties
In another investigation, the anticancer properties of several pyrazole derivatives were assessed through in vivo models. The study reported that administration of these compounds led to a marked reduction in tumor size and weight in mice bearing xenograft tumors derived from human cancer cell lines .
Q & A
Q. How can researchers optimize the synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide to improve yield and purity?
Methodological Answer:
- Key Steps :
- Quinazolinone Core Formation : Start with 4-(cyclohexylamino)quinazolin-2(1H)-one, synthesized via cyclization of anthranilic acid derivatives with cyclohexylamine under reflux in acetic acid .
- Thioacetamide Bridge Introduction : React the quinazolinone with 2-chloro-N-(4-sulfamoylphenethyl)acetamide in dry acetone using anhydrous K₂CO₃ as a base. Stirring at room temperature for 12 hours improves coupling efficiency .
- Purification : Crystallize the crude product from ethanol or ethyl acetate/petroleum ether mixtures to remove unreacted starting materials .
- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for quinazolinone to chloroacetamide) and monitor reaction progress via TLC. Reflux in ethanol (40–60°C) enhances reaction kinetics .
Q. What spectroscopic and analytical methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the cyclohexylamino group (δ 1.2–2.0 ppm for cyclohexyl protons) and sulfamoylphenethyl moiety (δ 7.5–8.0 ppm for aromatic protons). The thioacetamide bridge appears as a singlet for -SCH₂CO- at δ 3.8–4.2 ppm .
- Elemental Analysis : Validate molecular composition (e.g., C, H, N, S) with ≤0.4% deviation from theoretical values .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 521.08 for analogous derivatives) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s inhibitory activity against carbonic anhydrases be resolved?
Methodological Answer:
Q. What strategies are effective in modifying the thioacetamide moiety to enhance target selectivity?
Methodological Answer:
- Substituent Screening :
- SAR Analysis : Test derivatives in enzyme inhibition assays and correlate activity with computational docking (e.g., AutoDock Vina) to identify critical interactions .
- Metabolic Stability : Assess plasma stability and CYP450 interactions using liver microsomes to prioritize candidates with improved pharmacokinetics .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell line studies?
Methodological Answer:
- Cell Line Validation : Use authenticated cell lines (e.g., NCI-60 panel) and standardize culture conditions (e.g., serum concentration, passage number) .
- Dose-Response Curves : Generate IC₅₀ values with 8-point dilution series (0.1–100 µM) and replicate experiments (n ≥ 3) to assess reproducibility .
- Mechanistic Profiling : Combine cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) and target engagement studies (e.g., Western blot for caspase activation) to confirm on-target effects .
Q. Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility while others note limited solubility?
Methodological Answer:
Q. How should researchers address inconsistent results in in vivo efficacy models?
Methodological Answer:
Q. Structural and Mechanistic Insights
Q. What computational tools can predict binding modes of this compound with carbonic anhydrase isoforms?
Methodological Answer:
Q. How can researchers validate off-target effects in kinase inhibition assays?
Methodological Answer:
- Kinome Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration to identify off-target hits .
- Counter-Screening : Test top hits in cell-free enzymatic assays (e.g., ADP-Glo) to distinguish direct inhibition from cytotoxicity artifacts .
- CRISPR Knockout : Generate CA XII-knockout cell lines to isolate kinase-mediated effects from carbonic anhydrase-related activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
